molecular formula C18H19N3O B12144579 2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No.: B12144579
M. Wt: 293.4 g/mol
InChI Key: AXQAEPRDDCTPII-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phenyl group, a methyl group, and a propanamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild, with temperatures around 65°C and short reaction times of 15-20 minutes.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced environmental impact. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-iodosuccinimide in chloroform.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, such as γ-aminobutyric acid receptors, leading to various biological effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative used to treat insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another sedative with similar properties.

Uniqueness

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities. Unlike some similar compounds, it may exhibit fewer side effects and possess a broader spectrum of activity .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-methyl-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C18H19N3O/c1-12(2)18(22)20-17-16(14-7-5-4-6-8-14)19-15-10-9-13(3)11-21(15)17/h4-12H,1-3H3,(H,20,22)

InChI Key

AXQAEPRDDCTPII-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C(C)C)C3=CC=CC=C3)C=C1

Origin of Product

United States

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